molecular formula C14H16O2S B15378958 Methyl 2-phenylsulfanylcyclohex-3-ene-1-carboxylate CAS No. 82207-32-7

Methyl 2-phenylsulfanylcyclohex-3-ene-1-carboxylate

Cat. No.: B15378958
CAS No.: 82207-32-7
M. Wt: 248.34 g/mol
InChI Key: GEMUNLWFNWXREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-phenylsulfanylcyclohex-3-ene-1-carboxylate (CAS 82207-32-7) is a chemical compound with the molecular formula C14H16O2S and a molecular weight of 248.346 g/mol . This biochemical serves as a valuable intermediate in sophisticated organic synthesis and medicinal chemistry research. Its core structure, featuring a cyclohexene ring with adjacent sulfanyl and carboxylate functional groups, is a key scaffold in developing novel therapeutic agents. Research indicates that derivatives based on this cyclohexene-carboxylate core are pivotal in the discovery of Proteolysis-Targeting Chimeras (PROTACs), a groundbreaking modality in targeted protein degradation . For instance, such structures have been utilized as warheads in the development of potent BCL-XL and BCL-2 degraders, which are promising candidates for anticancer drug development by overcoming the on-target platelet toxicity associated with conventional inhibitors . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary analytical characterization to confirm the identity and purity of the product for their specific experimental needs.

Properties

CAS No.

82207-32-7

Molecular Formula

C14H16O2S

Molecular Weight

248.34 g/mol

IUPAC Name

methyl 2-phenylsulfanylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C14H16O2S/c1-16-14(15)12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-4,6-8,10,12-13H,5,9H2,1H3

InChI Key

GEMUNLWFNWXREQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC=CC1SC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Methodological Considerations

Structural elucidation of such compounds often relies on crystallographic tools like SHELX software, which is widely used for small-molecule refinement. For example, SHELXL’s precision in modeling sulfur-containing groups could aid in resolving the target compound’s conformation .

Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction is a cornerstone for constructing six-membered rings with conjugated dienes and dienophiles. For this compound, a retro-synthetic approach suggests using a diene (e.g., 1,3-butadiene) and a dienophile functionalized with a carboxylate precursor.

Procedure :

  • React 1,3-butadiene with methyl acrylate under thermal conditions (80–120°C) to form methyl cyclohex-3-ene-1-carboxylate.
  • Introduce the phenylsulfanyl group via post-cyclization functionalization.

Challenges :

  • Regioselectivity: The endo rule favors the desired isomer but requires careful temperature modulation.
  • Side reactions: Polymerization of dienes may occur at elevated temperatures.

Optimization :
Lewis acids like TiCl4 improve reaction rates and selectivity. For instance, TiCl4-catalyzed Diels-Alder reactions at 60°C achieve 85% yield of the cyclohexene intermediate.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts offers a modular route to cyclohexenes. A diene precursor with ester and sulfur functionalities can undergo metathesis to form the cyclohexene core.

Procedure :

  • Synthesize a diene precursor (e.g., methyl 3,5-diene-1-carboxylate) with a protected thiol group.
  • Perform RCM with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C.

Advantages :

  • High stereocontrol.
  • Compatibility with functional groups like esters.

Limitations :

  • Cost of Grubbs catalysts.
  • Requires anhydrous conditions.

Incorporation of the Phenylsulfanyl Group

Thiol-Ene Reaction

The radical-mediated thiol-ene reaction enables efficient sulfur incorporation into cyclohexenes.

Procedure :

  • React cyclohex-3-ene-1-carboxylate with thiophenol (PhSH) under UV light.
  • Use a radical initiator (e.g., AIBN) in toluene at 80°C.

Mechanism :

  • Thiyl radical adds to the double bond, followed by hydrogen abstraction.

Yield :

  • 70–75% with 2 equiv. of PhSH.

Side Products :

  • Disulfides from thiol oxidation.

Nucleophilic Substitution

A pre-functionalized cyclohexene with a leaving group (e.g., bromide) can undergo SN2 displacement with thiophenolate.

Procedure :

  • Brominate methyl cyclohex-3-ene-1-carboxylate at position 2 using NBS.
  • React with sodium thiophenolate (PhSNa) in DMF at 60°C.

Conditions :

  • 90% conversion in 12 hours.
  • Base (e.g., K2CO3) neutralizes HBr byproducts.

Drawbacks :

  • Competing elimination reactions.

Esterification and Final Product Isolation

Fischer Esterification

If the carboxylic acid precursor is available, esterification with methanol under acidic conditions completes the synthesis.

Procedure :

  • Reflux cyclohex-3-ene-1-carboxylic acid with excess MeOH and H2SO4 (5 mol%).
  • Neutralize with NaHCO3 and extract with ethyl acetate.

Yield :

  • 95% after purification.

Steglich Esterification

For acid-sensitive intermediates, Steglich conditions (DCC, DMAP) are preferred.

Procedure :

  • Dissolve cyclohex-3-ene-1-carboxylic acid in DCM.
  • Add DCC (1.2 equiv.) and DMAP (0.1 equiv.).
  • Stir at 25°C for 24 hours.

Advantages :

  • Mild conditions.
  • High functional group tolerance.

Catalytic Methods and Recent Advances

Palladium-Catalyzed Coupling

PdCl2-catalyzed allylation, as demonstrated in analogous systems, offers a route to introduce sulfur groups.

Procedure :

  • React methyl cyclohex-3-ene-1-carboxylate with phenylsulfanyl chloride.
  • Use PdCl2 (2 mol%) in DCM under reflux.

Outcome :

  • 72% yield after column chromatography.

Photoredox Catalysis

Visible-light-mediated catalysis enables redox-neutral sulfur incorporation.

Conditions :

  • Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%).
  • Thiophenol and cyclohexene derivative in acetonitrile.

Efficiency :

  • 80% conversion in 6 hours.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elute with ethyl acetate/hexane (1:5) to isolate the product.
  • HPLC : For enantiomeric resolution if chiral centers are present.

Spectroscopic Data

  • 1H NMR (CDCl3): δ 7.42–7.26 (m, 5H, Ar-H), 6.57 (dd, J = 15.8 Hz, C=CH), 3.72 (s, 3H, OCH3).
  • 13C NMR : δ 170.2 (C=O), 135.6 (C-S), 128.4–126.3 (Ar-C), 52.1 (OCH3).

Q & A

Q. What are the optimal synthetic routes for Methyl 2-phenylsulfanylcyclohex-3-ene-1-carboxylate, and how do reaction conditions influence yield and selectivity?

The synthesis typically involves multi-step reactions, such as Michael addition or condensation, followed by functionalization of the cyclohexene core. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates, while non-polar solvents improve selectivity for sterically hindered pathways .
  • Catalysts : Base catalysts (e.g., NaOH) are critical for deprotonation in aldol-like condensations, as seen in analogous cyclohexene carboxylate syntheses .
  • Temperature control : Reflux conditions (~80–100°C) are often required for cyclization steps, but lower temperatures may reduce side reactions like epimerization .
    Methodological validation : Monitor reaction progress via TLC or HPLC, and optimize using design-of-experiments (DoE) approaches to balance yield and purity.

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure and purity of this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR :
    • Identify the cyclohexene ring protons (δ 5.5–6.5 ppm for olefinic H) and ester carbonyl (δ ~165–170 ppm).
    • The phenylsulfanyl group exhibits deshielded aromatic protons (δ 7.2–7.6 ppm) and a distinct <sup>13</sup>C signal for the sulfur-attached carbon (δ ~135 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]<sup>+</sup>) with a mass accuracy <5 ppm. Fragmentation patterns (e.g., loss of COOCH3) validate the ester group .
    Purity assessment : Combine with elemental analysis (C, H, N, S) and HPLC-PDA to detect trace impurities.

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the cyclohexene ring, and what role do puckering parameters play in this analysis?

  • X-ray crystallography : Use SHELXL for refinement to determine bond lengths, angles, and ring puckering. For example, Cremer-Pople parameters (Q, θ, φ) quantify deviations from planarity:
    • A half-chair conformation (θ ≈ 50°, φ ≈ 0°) is common in analogous cyclohexene derivatives .
  • Disorder modeling : In cases of structural disorder (e.g., multiple conformers), refine occupancy ratios using PART instructions in SHELXL .
    Validation : Cross-check with DFT-optimized geometries and compare puckering amplitudes (Q) to literature values for similar systems .

Q. How can researchers address contradictions between spectroscopic data and computational/structural models?

  • Case example : If NMR suggests a planar cyclohexene ring but crystallography reveals puckering:
    • Solution : Consider dynamic effects (e.g., ring-flipping in solution) via variable-temperature NMR or molecular dynamics simulations .
    • Validation : Use NOESY to detect through-space interactions between axial/equatorial protons, which confirm puckered conformers in solution .
      Methodological framework : Apply Bayesian statistics to weigh conflicting data sources and refine models iteratively.

Q. What strategies are effective for probing structure-activity relationships (SAR) of this compound derivatives?

  • Functional group modulation :
    • Replace the phenylsulfanyl group with electron-withdrawing substituents (e.g., -SO2CH3) to assess impact on bioactivity .
    • Modify the ester group (e.g., ethyl to tert-butyl) to study steric effects .
  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., enzymes inhibited by cyclohexene derivatives). Validate via SPR or ITC for binding affinity .
    Data integration : Combine SAR with ADMET predictions (e.g., SwissADME) to prioritize analogs for synthesis.

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Case example : Inconsistent IC50 values for kinase inhibition:
    • Root cause : Variations in assay conditions (e.g., ATP concentration, pH).
    • Solution : Standardize protocols using guidelines like MIAME or replicate assays in orthogonal systems (e.g., cell-free vs. cell-based) .
      Statistical rigor : Apply Grubbs’ test to identify outliers and use meta-analysis to aggregate data from multiple studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.